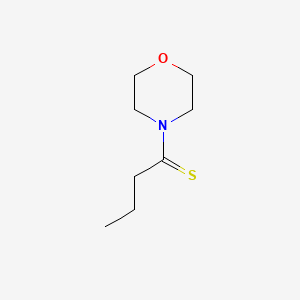
4-Butanethioylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butanethioylmorpholine typically involves the reaction of morpholine with butanethioyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Morpholine+Butanethioyl chloride→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 4-Butanethioylmorpholine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding morpholine derivative.
Substitution: The butanethioyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Morpholine derivatives.
Substitution: Compounds with different functional groups replacing the butanethioyl group.
Aplicaciones Científicas De Investigación
4-Butanethioylmorpholine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 4-Butanethioylmorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
4-Butanethioylmorpholine can be compared with other morpholine derivatives and thioyl compounds. Similar compounds include:
Morpholine: A simpler structure without the butanethioyl group.
Thiourea: Contains a similar sulfur atom but with different functional groups.
4-Morpholinylbutane-1-thione: A closely related compound with slight structural variations.
The uniqueness of this compound lies in its specific combination of the morpholine ring and butanethioyl group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
5309-97-7 |
|---|---|
Fórmula molecular |
C8H15NOS |
Peso molecular |
173.28 g/mol |
Nombre IUPAC |
1-morpholin-4-ylbutane-1-thione |
InChI |
InChI=1S/C8H15NOS/c1-2-3-8(11)9-4-6-10-7-5-9/h2-7H2,1H3 |
Clave InChI |
SUQCRFUXXRFIDJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=S)N1CCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















